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An In-depth Technical Guide to 1-Methylcyclobutanecarboxylic Acid (CAS: 32936-76-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Methylcyclobutanecarboxylic acid, identified by CAS Number 32936-76-8, is a cyclic

carboxylic acid featuring a strained cyclobutane ring.[1] This structural motif makes it a valuable

building block in organic synthesis, particularly for the development of novel pharmaceuticals

and agrochemicals.[1] Its compact, three-dimensional structure is of significant interest to

medicinal chemists, who utilize it to explore chemical space and introduce properties like

metabolic stability or improved binding affinity. This guide provides a comprehensive overview

of its chemical properties, synthesis, spectral characteristics, applications, and safety protocols.

Physicochemical and Computed Properties
1-Methylcyclobutanecarboxylic acid is typically a colorless to pale yellow liquid at room

temperature.[1] It has moderate solubility in polar solvents and is more readily soluble in

organic solvents.[1] The quantitative properties are summarized in the table below.
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Property Value Source(s)

CAS Number 32936-76-8 [1][2]

Molecular Formula C₆H₁₀O₂ [2][3][4]

Molecular Weight 114.14 g/mol [1][3]

Appearance Colorless liquid [1][4]

Boiling Point 203.5 °C at 760 mmHg [5][6]

Density 1.123 g/cm³ [5][6]

Flash Point 91.8 °C [6]

pKa (Predicted) 5.00 ± 0.20 [4][5]

XLogP3-AA 1.1 [3][4]

Topological Polar Surface Area 37.3 Å² [3][4]

Hydrogen Bond Donor Count 1 [3][6]

Hydrogen Bond Acceptor

Count
2 [3][6]

Spectroscopic Analysis (Predicted)
While experimental spectra for this specific compound are not widely available in public

databases, its spectral characteristics can be reliably predicted based on its structure and

established principles of spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://docs.chemaxon.com/display/docs/calculators_nmr-predictor.md
https://docs.chemaxon.com/display/docs/calculators_nmr-predictor.md
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Predicted Key Features

¹H NMR

~10-13 ppm (singlet, 1H): Carboxylic acid

proton (-COOH). ~1.8-2.5 ppm (multiplets, 6H):

Cyclobutane ring protons (-CH₂-). ~1.3 ppm

(singlet, 3H): Methyl protons (-CH₃).

¹³C NMR

~180-185 ppm: Carboxylic acid carbon (-

COOH). ~120-140 ppm: Quaternary carbon of

the cyclobutane ring. ~30-40 ppm: Methylene

carbons of the cyclobutane ring (-CH₂-). ~20-30

ppm: Methyl carbon (-CH₃).

IR Spectroscopy

~2500-3300 cm⁻¹ (broad): O-H stretch of the

carboxylic acid. ~1700 cm⁻¹ (strong): C=O

(carbonyl) stretch. ~2950-2850 cm⁻¹: C-H

stretch (aliphatic).

Mass Spectrometry

Molecular Ion (M⁺): m/z = 114 (may be weak or

absent). Key Fragments: m/z = 99 (loss of -

CH₃), m/z = 69 (loss of -COOH), m/z = 57.

Synthesis and Purification
A common and effective method for the preparation of 1-methylcyclobutanecarboxylic acid
is the α-methylation of cyclobutanecarboxylic acid. This involves the formation of a dianion

using a strong base, followed by quenching with an electrophilic methyl source like methyl

iodide.

Experimental Protocol: Synthesis via Methylation
The following protocol is adapted from a documented synthetic method.[5]

Base Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve diisopropylamine (approx. 2.4 equivalents) in anhydrous tetrahydrofuran

(THF) at 0 °C.

Lithiation: Slowly add n-butyllithium (approx. 2.4 equivalents) to the solution while

maintaining the temperature at 0 °C. Stir for 10-15 minutes to form lithium diisopropylamide
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(LDA).

Dianion Formation: Add cyclobutanecarboxylic acid (1.0 equivalent) to the LDA solution.

Allow the mixture to stir for 30-60 minutes to ensure complete formation of the dianion.

Methylation: Slowly add methyl iodide (approx. 1.3 equivalents) dropwise to the reaction

mixture. After the addition is complete, allow the reaction to warm to room temperature and

stir for 3 hours.

Workup: Concentrate the reaction mixture under reduced pressure. To the residue, add a

saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining reagents and

dissolve the lithium carboxylate salt.

Extraction: Extract the aqueous layer with a non-polar organic solvent (e.g., hexane) to

remove neutral impurities. Acidify the aqueous layer to a pH of ~2 using a strong acid (e.g.,

HCl). Extract the acidified aqueous layer multiple times with an organic solvent like

dichloromethane (DCM) or ethyl acetate.

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-
methylcyclobutanecarboxylic acid. Further purification can be achieved via vacuum

distillation if necessary.

Synthesis and Purification Workflow

Reaction Setup

Core Reaction Workup & PurificationCyclobutanecarboxylic
Acid & Diisopropylamine

in THF Dianion Formation
(0°C -> RT)

n-Butyllithium

Methyl Iodide
Addition

Stir 0.5h Methylation
(3 hours at RT)

Quench with
Sat. NaHCO3

Acidify & Extract
with DCM

Dry, Filter,
Concentrate

Final Product:
1-Methylcyclobutane-

carboxylic Acid
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Diagram 1: General workflow for the synthesis of 1-methylcyclobutanecarboxylic acid.

Applications in Research and Drug Development
While primarily used as a laboratory chemical for research and development, the true value of

1-methylcyclobutanecarboxylic acid lies in its utility as a structural motif in medicinal

chemistry.[1][2]

Synthetic Intermediate: It serves as a precursor for more complex molecules. The carboxylic

acid handle allows for standard transformations into esters, amides, and other functional

groups, enabling its incorporation into larger scaffolds.[1][4][5]

Bioisosteric Replacement: The 1-methylcyclobutane group is a valuable bioisostere. In drug

design, it can be used to replace other common groups, such as a gem-dimethyl, tert-butyl,

or even a phenyl ring, to modulate a compound's physicochemical properties. This

substitution can lead to:

Improved Metabolic Stability: The quaternary carbon and strained ring can block sites of

metabolic oxidation.

Enhanced Solubility: Replacing larger, more lipophilic groups can improve aqueous

solubility.

Modified Conformation: The rigid cyclobutane ring restricts bond rotation, which can lock a

molecule into a bioactive conformation, potentially increasing potency and selectivity.

Role as a Bioisostere
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Diagram 2: The 1-methylcyclobutyl group as a bioisostere for common chemical motifs.

Safety and Handling
1-Methylcyclobutanecarboxylic acid is classified as a hazardous substance and requires

careful handling to minimize risk.

Hazard Class GHS Code Description Source(s)

Acute Toxicity H302, H312, H332

Harmful if swallowed,

in contact with skin, or

if inhaled.

[3][5]

Skin Irritation H315 Causes skin irritation. [2][3]

Eye Irritation H319 / H318
Causes serious eye

irritation / damage.
[2][3]

Respiratory Irritation H335
May cause respiratory

irritation.
[2][3]

GHS Pictogram GHS07 Exclamation Mark [2][5]

Safe Handling and Storage
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Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[2] Wear

appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat.[2] Avoid breathing vapors, mist, or fumes.[2]

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible

materials such as strong oxidizing agents and strong bases.[2][5][6]

Disposal: Dispose of waste material at an authorized incinerator or through a licensed waste

disposal company, in accordance with local and national regulations.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1314321?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

